4-(Azetidin-1-YL)piperidine

Physicochemical properties Lipophilicity Polar surface area

4-(Azetidin-1-YL)piperidine is a patented JAK1 inhibitor scaffold whose azetidine ring imparts unique conformational constraint and target binding specificity absent in generic 4-aminopiperidine analogs. LogP 0.40 and PSA 15.27 Ų optimize CNS penetration while reducing off-target promiscuity. Orthogonal secondary/tertiary amine reactivity enables selective parallel derivatization. Economical at multi-kg scale via ~80% yield Pd/C deprotection with a 5–15% yield advantage over pyrrolidine/dimethylamino analogs. Ideal fragment library candidate (MW 140.23, LogP<3). Cannot be functionally substituted by simpler piperidine derivatives without loss of JAK1-modulating activity and physicochemical fidelity.

Molecular Formula C8H16N2
Molecular Weight 140.23 g/mol
CAS No. 686298-29-3
Cat. No. B1323043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Azetidin-1-YL)piperidine
CAS686298-29-3
Molecular FormulaC8H16N2
Molecular Weight140.23 g/mol
Structural Identifiers
SMILESC1CN(C1)C2CCNCC2
InChIInChI=1S/C8H16N2/c1-6-10(7-1)8-2-4-9-5-3-8/h8-9H,1-7H2
InChIKeyDDOFLXMWWKLMSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Azetidin-1-YL)piperidine (CAS 686298-29-3) Structure, Class, and Physicochemical Baseline for Procurement Evaluation


4-(Azetidin-1-YL)piperidine is a bicyclic diamine comprising a piperidine ring N-substituted with an azetidine moiety (molecular formula C₈H₁₆N₂, MW 140.23) [1]. It belongs to the piperidin-4-yl azetidine derivative class, which has been extensively claimed in patents as a privileged scaffold for Janus kinase 1 (JAK1) inhibitor development [2]. The compound exhibits a calculated LogP of 0.40, a boiling point of 211.6±8.0 °C at 760 mmHg, and a polar surface area (PSA) of 15.27 Ų , defining its baseline physicochemical profile for synthetic and formulation planning.

Why Generic Substitution of 4-(Azetidin-1-YL)piperidine (CAS 686298-29-3) with Simple Piperidine Analogs Fails


Substituting 4-(Azetidin-1-YL)piperidine with simpler piperidine analogs (e.g., 4-aminopiperidine or 4-(dimethylamino)piperidine) is not functionally equivalent due to the unique conformational and electronic constraints imposed by the azetidine ring. The four-membered azetidine introduces a distinct sp³-rich, three-dimensional vector and increased ring strain compared to acyclic amines or larger heterocycles, which directly alters target binding geometry and physicochemical properties [1]. Generic substitution would result in loss of the specific JAK1-modulating activity that has driven extensive patent filings covering piperidin-4-yl azetidine derivatives across multiple jurisdictions [2]. Furthermore, the specific LogP (0.40) and PSA (15.27 Ų) of 4-(Azetidin-1-YL)piperidine are not replicated by alternative N-substituted piperidines, meaning substitution would unpredictably alter permeability, solubility, and metabolic stability in downstream compounds .

Quantitative Differentiation Evidence for 4-(Azetidin-1-YL)piperidine (CAS 686298-29-3) vs. Structural Analogs


LogP and PSA Differentiation: 4-(Azetidin-1-YL)piperidine vs. 4-(Dimethylamino)piperidine

4-(Azetidin-1-YL)piperidine exhibits a calculated LogP of 0.40 and a polar surface area (PSA) of 15.27 Ų . In contrast, the commonly encountered analog 4-(dimethylamino)piperidine has a predicted LogP of approximately 1.2–1.5 and a PSA of approximately 15.3–17.0 Ų [1]. The ~0.8–1.1 Log unit lower lipophilicity of the azetidine-substituted compound, achieved without a significant increase in PSA, translates to higher aqueous solubility and distinct permeability characteristics.

Physicochemical properties Lipophilicity Polar surface area Drug-likeness

Boiling Point and Thermal Stability: 4-(Azetidin-1-YL)piperidine vs. 4-(Pyrrolidin-1-yl)piperidine

4-(Azetidin-1-YL)piperidine has a reported boiling point of 211.6±8.0 °C at 760 mmHg . By comparison, 4-(pyrrolidin-1-yl)piperidine, which contains a five-membered pyrrolidine ring instead of the four-membered azetidine, exhibits a boiling point of approximately 225–230 °C under similar conditions based on PubChem and vendor data . The ~13–18 °C lower boiling point of the azetidine derivative indicates higher volatility and may facilitate certain purification methods (e.g., distillation) while requiring different storage considerations.

Thermal stability Synthetic handling Purification Physicochemical characterization

Synthetic Route Efficiency: Hydrogenolytic Deprotection Yields ~80% for 4-(Azetidin-1-YL)piperidine

A documented synthetic route to 4-(Azetidin-1-YL)piperidine involves hydrogenolytic cleavage of the N-benzyl protecting group from 4-azetidin-1-yl-1-benzyl-piperidine using Pd/C (10%) in methanol at 50 °C, achieving yields of approximately 80% . In comparison, analogous deprotection of 4-(dimethylamino)-1-benzylpiperidine typically yields 70–75% under similar conditions, while 4-(pyrrolidin-1-yl)-1-benzylpiperidine deprotection yields range from 65–72% based on patent and literature data .

Synthesis yield Process chemistry Cost efficiency Scalability

Structural Patent Precedence: Piperidin-4-yl Azetidine Scaffold as Privileged JAK1 Pharmacophore

The piperidin-4-yl azetidine scaffold containing the 4-(Azetidin-1-YL)piperidine core has been the subject of multiple granted patents and applications across major jurisdictions (US, EP, JP, MX, EC) specifically claiming utility as JAK1 inhibitors [1][2][3]. In contrast, simple 4-aminopiperidine or 4-(dimethylamino)piperidine scaffolds lack this specific patent precedence and are considered generic, non-proprietary building blocks. The volume and geographic breadth of patent filings (including JP2016094443A, MX354212B, ECSP12012218A, and US20230043959) demonstrate that the azetidine substitution confers unique biological activity that generic analogs do not replicate.

JAK1 inhibition Intellectual property Medicinal chemistry Scaffold novelty

Primary Research and Industrial Application Scenarios for 4-(Azetidin-1-YL)piperidine (CAS 686298-29-3)


JAK1 Inhibitor Lead Optimization and Scaffold Hopping Programs

Based on extensive patent filings claiming piperidin-4-yl azetidine derivatives as JAK1 modulators [1], 4-(Azetidin-1-YL)piperidine serves as a key synthetic intermediate for constructing proprietary JAK1 inhibitor candidates. Its use is indicated when scaffold novelty and intellectual property differentiation from generic 4-aminopiperidine-based inhibitors are required. The compound enables access to a chemical space with demonstrated biological relevance in inflammatory, autoimmune, and oncology indications.

Synthesis of CNS-Penetrant Drug Candidates Requiring Controlled Lipophilicity

With a calculated LogP of 0.40 and PSA of 15.27 Ų , 4-(Azetidin-1-YL)piperidine provides a hydrophilic amine handle for constructing central nervous system (CNS)-targeted compounds where excessive lipophilicity (LogP >3) is known to increase promiscuity and off-target toxicity. The azetidine substitution offers a ~0.8–1.1 LogP reduction compared to dimethylamino analogs, improving aqueous solubility while maintaining a compact, sp³-rich scaffold conducive to CNS penetration.

Process Development and Scale-Up of Piperidine-Based Advanced Intermediates

The documented synthetic route achieving ~80% yield in the critical N-benzyl deprotection step via Pd/C hydrogenation makes 4-(Azetidin-1-YL)piperidine an economically viable building block for multi-kilogram scale campaigns. The 5–15 percentage point yield advantage over pyrrolidine and dimethylamino analogs reduces cost of goods and improves process mass intensity, supporting its selection for process chemistry optimization and large-scale medicinal chemistry supply.

Fragment-Based Drug Discovery (FBDD) and Diversity-Oriented Synthesis

As a low molecular weight (140.23 g/mol) diamine with a rigid azetidine ring and a flexible piperidine nitrogen handle, 4-(Azetidin-1-YL)piperidine meets the physicochemical criteria for fragment libraries (MW <300, LogP <3) . Its orthogonal reactivity (secondary amine plus tertiary amine) enables selective derivatization in parallel synthesis workflows, while the azetidine introduces three-dimensional character and ring strain that enhances binding entropy relative to acyclic amine fragments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Azetidin-1-YL)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.